molecular formula C18H20N8O B12244847 2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12244847
M. Wt: 364.4 g/mol
InChI Key: YWKXWKQFPXXOHO-UHFFFAOYSA-N
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Description

2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system fused with a piperazine and pyridine moiety

Preparation Methods

The synthesis of 2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the purine derivative, followed by the introduction of the piperazine and pyridine moieties. Common reagents used in these reactions include alkylating agents, nucleophiles, and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-{4-[9-(2-methoxyethyl)-9H-purin-6-yl]piperazin-1-yl}pyridine-3-carbonitrile can be compared with other purine derivatives and piperazine-containing compounds. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activities.

Properties

Molecular Formula

C18H20N8O

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H20N8O/c1-27-10-9-26-13-23-15-17(21-12-22-18(15)26)25-7-5-24(6-8-25)16-14(11-19)3-2-4-20-16/h2-4,12-13H,5-10H2,1H3

InChI Key

YWKXWKQFPXXOHO-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=C(C=CC=N4)C#N

Origin of Product

United States

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